![molecular formula C14H9IN2O2 B6350859 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine CAS No. 1426142-83-7](/img/structure/B6350859.png)
2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine is a complex organic compound that features a benzodioxole moiety fused with an imidazo[1,2-a]pyridine ring system
作用机制
Target of Action
The compound 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine, also known as 2-(Benzo[d][1,3]dioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine, is a complex molecule that has been designed based on the activity of indoles against various cancer cell lines . The primary target of this compound is microtubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
This compound interacts with its targets, the microtubules, and modulates their assembly. It achieves this by either suppressing tubulin polymerization or stabilizing the microtubule structure . This interaction causes a mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with microtubules, it disrupts the normal function of these structures, which are crucial for cell division. This disruption leads to cell cycle arrest and the initiation of programmed cell death or apoptosis .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells. Specifically, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in acute lymphoblastic leukemia (CCRF-CEM) cancer cells . This leads to a reduction in the proliferation of these cancer cells.
生化分析
Biochemical Properties
It is known that benzodioxole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes . This suggests that 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine may interact with these enzymes, potentially influencing biochemical reactions involving prostaglandins .
Cellular Effects
Preliminary studies suggest that benzodioxole derivatives can exhibit cytotoxic activity against certain cancer cell lines . Therefore, it is possible that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other benzodioxole derivatives, it is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce the benzodioxole moiety . The iodination step can be achieved using reagents like N-iodosuccinimide (NIS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols
科学研究应用
2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
相似化合物的比较
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
3,4-(Methylenedioxy)phenylacetic acid: Another compound featuring the benzodioxole moiety.
Uniqueness
2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine is unique due to its combination of the benzodioxole and imidazo[1,2-a]pyridine structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O2/c15-14-13(16-12-3-1-2-6-17(12)14)9-4-5-10-11(7-9)19-8-18-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFMCVPQKZJBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=N3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
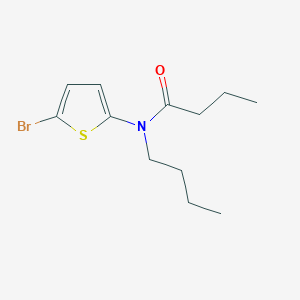
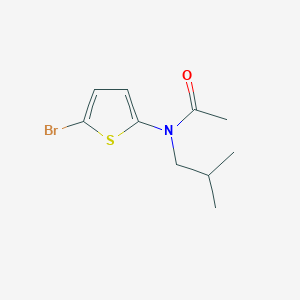
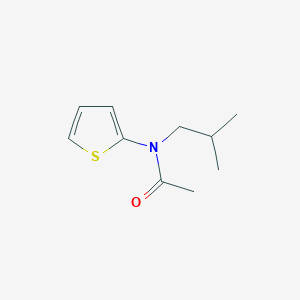
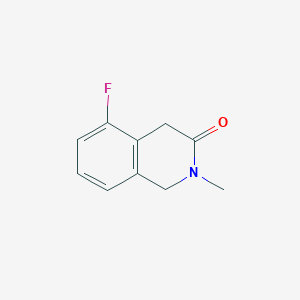
![1-{[(Pyridin-4-yl)methyl]amino}cycloheptane-1-carboxamide](/img/structure/B6350805.png)
![1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide](/img/structure/B6350808.png)
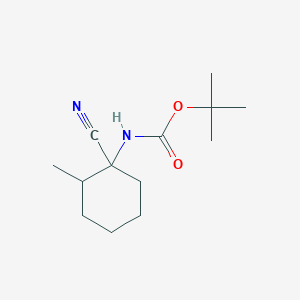
![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)
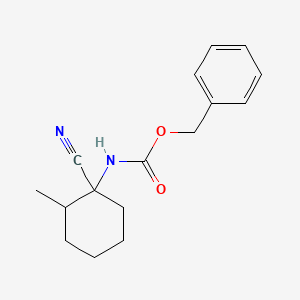
![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)
![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)
![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)
